

Synthesis of 3-Methylchromone: A Detailed Protocol for Researchers

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Compound of Interest

Compound Name: 3-Methylchromone

Cat. No.: B1206851

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Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of **3-methylchromone**, a valuable scaffold in medicinal chemistry and drug development. The primary method detailed is the direct condensation of o-hydroxypropiophenone with an excess of ethyl formate, facilitated by a strong base such as sodium methoxide, in a suitable solvent like dimethylformamide (DMF). This application note includes detailed experimental procedures, a summary of reaction parameters, and a visual representation of the reaction mechanism, intended for researchers and scientists in the field of organic synthesis and drug discovery.

Introduction

Chromones are a class of oxygen-containing heterocyclic compounds that form the core structure of many natural products and pharmacologically active molecules. The **3-methylchromone** moiety, in particular, is a key building block for the synthesis of various therapeutic agents. This document outlines a reliable and efficient method for the laboratory-scale synthesis of **3-methylchromone**. The presented protocol is based on a modified Claisen condensation reaction, which offers high yields and utilizes commercially available starting materials.

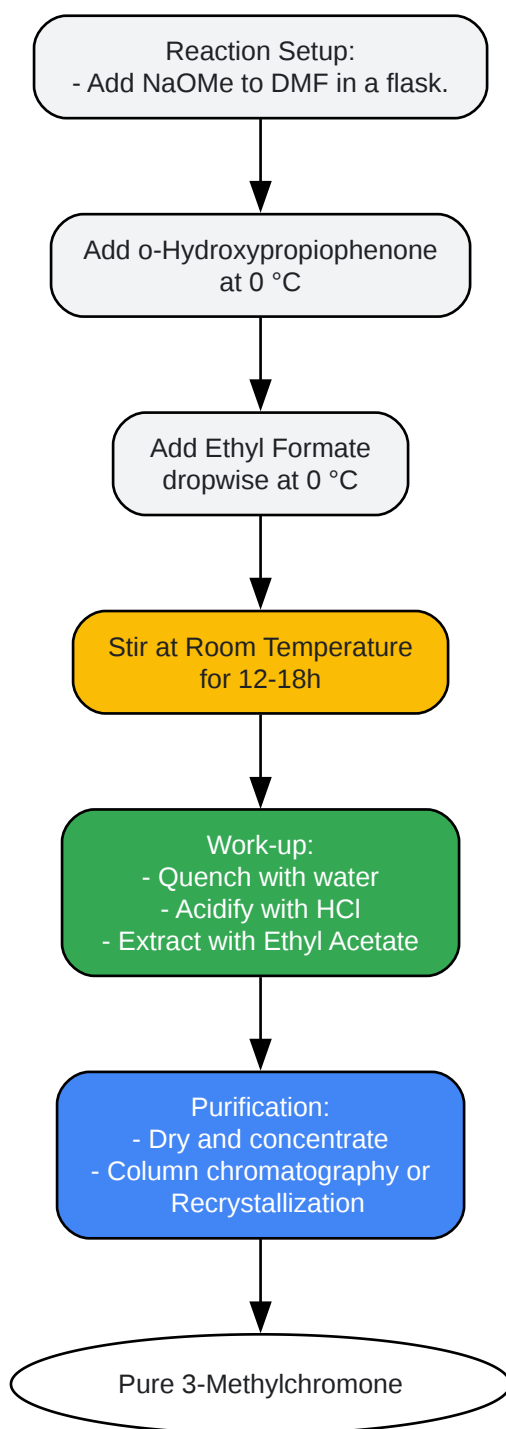
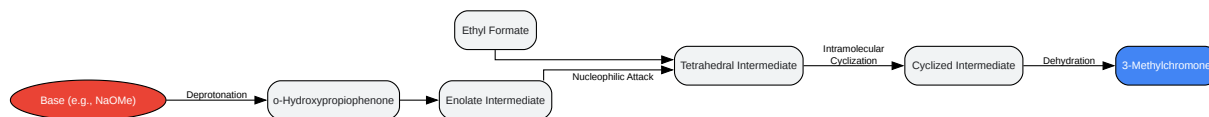
Reaction Scheme and Mechanism

The synthesis of **3-methylchromone** from o-hydroxypropiophenone proceeds via a base-catalyzed condensation with ethyl formate, followed by an intramolecular cyclization and dehydration. The overall reaction is depicted below:

Overall Reaction:



The reaction mechanism is a variation of the Claisen condensation. The process is initiated by the deprotonation of the α -carbon of o-hydroxypropiophenone by a strong base, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of ethyl formate. Subsequent intramolecular cyclization and elimination of ethanol and water lead to the formation of the final **3-methylchromone** product.



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